molecular formula C9H10BrNO B8734709 4-Bromo-2,6-dimethylbenzamide

4-Bromo-2,6-dimethylbenzamide

Cat. No.: B8734709
M. Wt: 228.09 g/mol
InChI Key: XVYIGNNYCQHLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,6-dimethylbenzamide (CAS: 132949-41-8) is a brominated aromatic compound with the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . Structurally, it features a benzamide core substituted with a bromine atom at the para position and methyl groups at the 2- and 6-positions. This arrangement confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

4-bromo-2,6-dimethylbenzamide

InChI

InChI=1S/C9H10BrNO/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H2,11,12)

InChI Key

XVYIGNNYCQHLJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)C)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 4-Bromo-2,6-dimethylbenzamide and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties
This compound 132949-41-8 C₉H₁₀BrNO 228.09 Amide (-CONH₂) High hydrogen-bonding capacity; moderate solubility in polar solvents
4-Bromo-2,6-dimethylbenzoic acid 1263284-52-1 C₉H₉BrO₂ 243.08 Carboxylic acid (-COOH) Acidic (pKa ~4.2); forms salts with bases; higher water solubility than amide
4-Bromo-2,6-dimethylbenzaldehyde 83647-40-9 C₉H₉BrO 213.07 Aldehyde (-CHO) Reactive towards nucleophiles; prone to oxidation; volatile compared to amide
4-Bromo-2,6-dimethylaniline 24596-19-8 C₈H₁₀BrN 200.08 Amine (-NH₂) Basic (pKa ~4.5); forms diazonium salts; used in azo dye synthesis
4-Bromo-N-(2,6-diethylphenyl)benzamide 195383-73-4 C₁₇H₁₈BrNO 332.23 Amide with diethyl substituents Increased lipophilicity; steric hindrance alters binding in biological systems

Physicochemical Properties

  • Solubility : The benzoic acid analog exhibits higher aqueous solubility due to ionizable -COOH, while the amide’s solubility depends on polar aprotic solvents (e.g., DMF or DMSO) .
  • Thermal Stability : The aldehyde derivative degrades at lower temperatures (~150°C) compared to the amide (~250°C), as the latter’s conjugated system stabilizes the structure .

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